molecular formula C11H14F2N2O3 B13129256 tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate CAS No. 1522367-82-3

tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate

Cat. No.: B13129256
CAS No.: 1522367-82-3
M. Wt: 260.24 g/mol
InChI Key: SEWNCPLRFLGOHB-UHFFFAOYSA-N
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Description

tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoromethoxy group, and a pyridin-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate typically involves the reaction of 6-(difluoromethoxy)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Various substituted derivatives of the original compound.

    Hydrolysis: 6-(difluoromethoxy)pyridin-2-amine and carbon dioxide.

    Oxidation and Reduction: Different oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The difluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of novel pesticides and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s binding affinity to its target proteins, while the carbamate moiety can undergo hydrolysis to release the active amine. This dual functionality allows the compound to modulate various biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-Butyl 6-(difluoromethoxy)pyridin-2-ylcarbamate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

1522367-82-3

Molecular Formula

C11H14F2N2O3

Molecular Weight

260.24 g/mol

IUPAC Name

tert-butyl N-[6-(difluoromethoxy)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H14F2N2O3/c1-11(2,3)18-10(16)15-7-5-4-6-8(14-7)17-9(12)13/h4-6,9H,1-3H3,(H,14,15,16)

InChI Key

SEWNCPLRFLGOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC(F)F

Origin of Product

United States

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